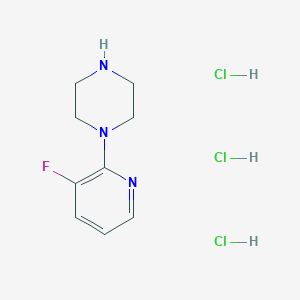

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C9H15Cl3FN3 and a molecular weight of 290.59 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains a fluoropyridine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride typically involves the reaction of 3-fluoropyridine with piperazine in the presence of hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes to ensure the compound’s availability for research and development purposes .

Analyse Des Réactions Chimiques

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study its effects on various biological systems and pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.

Mécanisme D'action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:

- 1-(2-Fluoropyridin-3-yl)piperazine

- 1-(4-Fluoropyridin-2-yl)piperazine

- 1-(3-Chloropyridin-2-yl)piperazine

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .

Activité Biologique

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1707361-54-3

- Molecular Formula : C_9H_12Cl_3FN_2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors.

Target Receptors

- Serotonin Receptors : The compound exhibits affinity for various serotonin receptor subtypes, which may contribute to its effects on mood and anxiety.

- Dopamine Receptors : It has been shown to influence dopamine pathways, potentially impacting conditions such as schizophrenia and Parkinson's disease.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

- Antidepressant Activity : Research indicates that the compound may enhance serotonergic transmission, contributing to antidepressant-like effects in animal models.

- Antipsychotic Potential : Its modulation of dopamine receptors suggests potential applications in treating psychotic disorders.

Study 1: Antidepressant-Like Effects

In a study examining the antidepressant properties of various piperazine derivatives, this compound was found to significantly reduce immobility time in the forced swim test, indicating potential antidepressant activity .

Study 2: Dopaminergic Modulation

A separate investigation into the dopaminergic effects revealed that administration of this compound led to increased dopamine levels in the caudate nucleus and hypothalamus, suggesting a role in enhancing dopaminergic signaling .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

| Parameter | Description |

|---|---|

| Absorption | Rapid absorption post oral administration |

| Distribution | Widely distributed in body tissues |

| Metabolism | Primarily metabolized by liver enzymes |

| Excretion | Excreted mainly via urine |

Safety and Toxicology

While preliminary studies indicate promising biological activity, safety and toxicology assessments are critical. Current data suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are necessary to fully elucidate its toxicological implications.

Propriétés

IUPAC Name |

1-(3-fluoropyridin-2-yl)piperazine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.3ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;;/h1-3,11H,4-7H2;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWLAKRKIDKYSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)F.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.